(Cycloheptylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cycloheptylmethyl)hydrazine is an organic compound with the molecular formula C8H18N2. This compound is part of the hydrazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. Hydrazines are characterized by the presence of the -NH-NH2 functional group, which imparts unique chemical properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloheptylmethyl)hydrazine typically involves the reaction of cycloheptylmethyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cycloheptylmethyl chloride+Hydrazine hydrate→this compound+HCl
The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Safety measures are crucial due to the reactive nature of hydrazine compounds.
Chemical Reactions Analysis
Types of Reactions
(Cycloheptylmethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert this compound into simpler amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or nitrogen oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted hydrazines.
Scientific Research Applications
(Cycloheptylmethyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Cycloheptylmethyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
(Cycloheptylmethyl)hydrazine can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals and as a reagent in analytical chemistry.
Methylhydrazine: Used as a rocket propellant and in the synthesis of pesticides.
Dimethylhydrazine: Employed in the production of polymers and as a fuel additive.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties compared to other hydrazine derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in diverse applications.
Properties
CAS No. |
887592-15-6 |
---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
cycloheptylmethylhydrazine |
InChI |
InChI=1S/C8H18N2/c9-10-7-8-5-3-1-2-4-6-8/h8,10H,1-7,9H2 |
InChI Key |
IYTHVDKTPJTERC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.